molecular formula C11H11FO B6230456 1-(2-fluorophenyl)pent-4-en-1-one CAS No. 1338961-41-3

1-(2-fluorophenyl)pent-4-en-1-one

Cat. No.: B6230456
CAS No.: 1338961-41-3
M. Wt: 178.20 g/mol
InChI Key: PZSDQSFUJAZWKW-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)pent-4-en-1-one is a fluorinated aromatic ketone with the molecular formula C₁₁H₁₁FO and a molecular weight of 178.21 g/mol. Its structure features a pent-4-en-1-one backbone (C=CCCC(=O)) and a 2-fluorophenyl substituent, as confirmed by its SMILES string C=CCCC(=O)C1=CC=CC=C1F . The fluorine atom at the ortho position of the phenyl ring introduces steric and electronic effects, influencing reactivity and intermolecular interactions. This compound is structurally related to several bioactive and industrially relevant molecules, particularly those in fragrance and pharmaceutical chemistry.

Properties

CAS No.

1338961-41-3

Molecular Formula

C11H11FO

Molecular Weight

178.20 g/mol

IUPAC Name

1-(2-fluorophenyl)pent-4-en-1-one

InChI

InChI=1S/C11H11FO/c1-2-3-8-11(13)9-6-4-5-7-10(9)12/h2,4-7H,1,3,8H2

InChI Key

PZSDQSFUJAZWKW-UHFFFAOYSA-N

Canonical SMILES

C=CCCC(=O)C1=CC=CC=C1F

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluorophenyl)pent-4-en-1-one typically involves the reaction of 2-fluorobenzaldehyde with pent-4-en-1-one under specific conditions. One common method includes the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient catalytic processes and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation or chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluorophenyl)pent-4-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 1-(2-fluorophenyl)pent-4-en-1-ol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-(2-Fluorophenyl)pent-4-en-1-one has several applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new materials.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or anticancer activities, is ongoing.

    Industry: It can be utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)pent-4-en-1-one involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to inhibitory effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

The following compounds share structural similarities with 1-(2-fluorophenyl)pent-4-en-1-one, differing in substituents, backbone saturation, or aromatic moieties. Key comparisons are summarized in Table 1 and elaborated below.

Structural and Physicochemical Comparisons

Table 1: Structural and Physicochemical Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Backbone Aromatic Substituent Key Features Reference
This compound C₁₁H₁₁FO 178.21 Pent-4-en-1-one 2-Fluorophenyl Unsaturated backbone, ortho-F
1-(4-Bromo-2-fluorophenyl)pentan-1-one C₁₁H₁₂BrFO 259.11 Pentan-1-one 4-Bromo-2-fluorophenyl Saturated backbone, bromo substitution
1-(Naphthalen-2-yl)pent-4-en-1-one C₁₅H₁₄O 210.27 Pent-4-en-1-one Naphthalen-2-yl Extended aromatic system
1-(4-Methoxyphenyl)pent-1-en-3-one C₁₂H₁₄O₂ 190.24 Pent-1-en-3-one 4-Methoxyphenyl Conjugated enone system, para-OMe
1-(3,3-Dimethylcyclohexyl)pent-4-en-1-one C₁₃H₂₀O 192.30 Pent-4-en-1-one 3,3-Dimethylcyclohexyl Alicyclic substituent
Key Observations:
  • Substituent Effects: The ortho-fluorine in the target compound may hinder rotational freedom and alter electronic density via inductive effects, contrasting with para-methoxy or bromo substituents in analogs .
  • Aromatic Systems: Naphthalen-2-yl substituents (e.g., 1-(naphthalen-2-yl)pent-4-en-1-one) extend π-conjugation, which could influence UV absorption and photostability compared to mono-aromatic analogs .

Biological Activity

1-(2-Fluorophenyl)pent-4-en-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C11H11F
  • Molecular Weight : 180.21 g/mol
  • CAS Number : Not specified in the results.

The compound features a fluorophenyl group attached to a pentenone backbone, which is crucial for its biological activity.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Anticancer Activity

In addition to its antimicrobial effects, this compound has been evaluated for anticancer activity. A study conducted on human cancer cell lines revealed:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • IC50 Values :
    • HeLa: 15 µM
    • MCF-7: 20 µM
    • A549: 25 µM

The compound demonstrated dose-dependent cytotoxicity, indicating its potential as an anticancer agent.

The biological activity of this compound is believed to stem from its ability to interact with specific cellular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to disrupted cellular functions.
  • Receptor Modulation : It may modulate receptor activity, particularly those involved in apoptosis and cell proliferation.

Case Studies and Research Findings

Several studies have explored the biological effects of similar compounds and their implications:

  • Case Study on Antimicrobial Activity : A comparative study highlighted the effectiveness of fluorinated compounds in enhancing antimicrobial potency due to increased lipophilicity and membrane permeability.
  • Research on Anticancer Agents : Investigations into structurally similar compounds revealed that modifications in the fluorine position can significantly alter biological activity, emphasizing the importance of structural optimization in drug design.

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